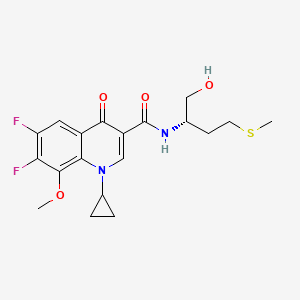
C19H22F2N2O4S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its complex structure, which includes a difluorobenzene sulfonamide group and a methoxy-methylphenyl ethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-[(3,4-difluorobenzene)sulfonamido]-N-[(1S)-1-(2-methoxy-5-methylphenyl)ethyl]propanamide involves several steps. The preparation typically starts with the reaction of 3,4-difluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a chiral amine, such as (1S)-1-(2-methoxy-5-methylphenyl)ethylamine, under controlled conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
3-[(3,4-difluorobenzene)sulfonamido]-N-[(1S)-1-(2-methoxy-5-methylphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly on the difluorobenzene ring.
Aplicaciones Científicas De Investigación
3-[(3,4-difluorobenzene)sulfonamido]-N-[(1S)-1-(2-methoxy-5-methylphenyl)ethyl]propanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(3,4-difluorobenzene)sulfonamido]-N-[(1S)-1-(2-methoxy-5-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates, thereby inhibiting enzyme activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
When compared to other similar compounds, 3-[(3,4-difluorobenzene)sulfonamido]-N-[(1S)-1-(2-methoxy-5-methylphenyl)ethyl]propanamide stands out due to its unique combination of functional groups. Similar compounds include:
4-(difluoromethane)sulfonylphenyl derivatives: These compounds share the difluorobenzene sulfonamide group but differ in their additional substituents.
Methoxy-methylphenyl ethyl derivatives: These compounds have similar structural features but lack the sulfonamide group, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C19H22F2N2O4S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
1-cyclopropyl-6,7-difluoro-N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-8-methoxy-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H22F2N2O4S/c1-27-18-15(21)14(20)7-12-16(18)23(11-3-4-11)8-13(17(12)25)19(26)22-10(9-24)5-6-28-2/h7-8,10-11,24H,3-6,9H2,1-2H3,(H,22,26)/t10-/m0/s1 |
Clave InChI |
VDIGCWGALOBFOG-JTQLQIEISA-N |
SMILES isomérico |
COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)N[C@@H](CCSC)CO |
SMILES canónico |
COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)NC(CCSC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)
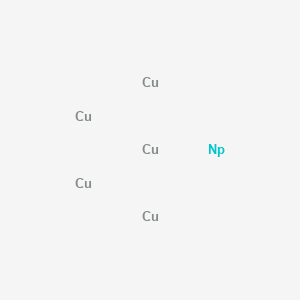
![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)
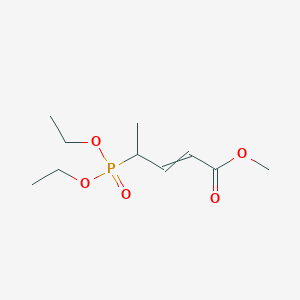
![3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
![{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B12621683.png)
![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)
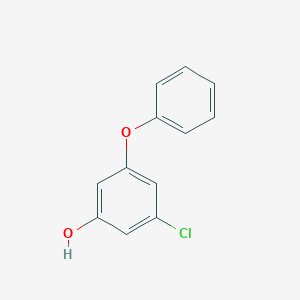
![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
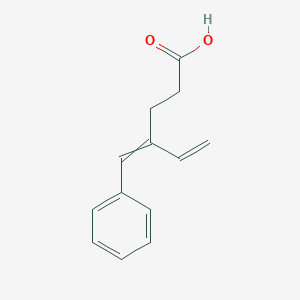


![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
